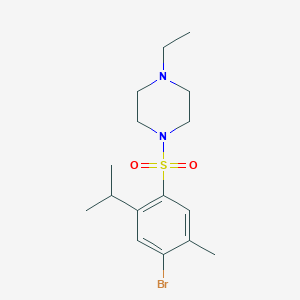
4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In
Mecanismo De Acción
The mechanism of action of 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide involves the inhibition of various enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond formation results in the inactivation of the enzyme, leading to the inhibition of its catalytic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide are dependent on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase results in the reduction of bicarbonate ion production, leading to a decrease in blood pH. Similarly, inhibition of matrix metalloproteinases results in the inhibition of extracellular matrix degradation, which is implicated in several pathological conditions such as cancer metastasis and tissue remodeling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against various enzymes, its ease of synthesis, and its potential applications in medicinal chemistry and material science. However, the limitations of using this compound include its potential toxicity and the need for further studies to evaluate its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide. Firstly, further studies are needed to evaluate the safety and efficacy of this compound in animal models and human clinical trials. Secondly, the potential applications of this compound in material science need to be explored further. Finally, the development of novel analogs of this compound with improved potency and selectivity for specific enzymes could lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, drug discovery, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide can be achieved through a multi-step reaction process. The first step involves the reaction of 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride with N-phenylethylamine in the presence of a base such as triethylamine. This reaction yields the intermediate product, which is then further reacted with sodium hydride in the presence of dimethylformamide to obtain the final product.
Aplicaciones Científicas De Investigación
4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide has been extensively used in scientific research for its potential applications in medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase and matrix metalloproteinases, which are implicated in several diseases such as cancer, osteoporosis, and arthritis. Additionally, this compound has also been studied for its potential applications in material science, particularly in the synthesis of novel polymers and nanomaterials.
Propiedades
IUPAC Name |
4-bromo-2-chloro-5-methyl-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO2S/c1-10-8-15(14(17)9-13(10)16)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVCWTJHJGXVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7451501.png)


![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)








![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
